2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of 2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds through reactions such as Michael addition, esterification, and cyclization. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar compounds include other benzodioxepin and chromen derivatives. Compared to these compounds, 2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may exhibit unique properties due to its specific structural features. For example, its chloro and oxoethoxy groups may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C24H21ClO6 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H21ClO6/c25-18-11-17-15-4-1-2-5-16(15)24(27)31-21(17)12-22(18)30-13-19(26)14-6-7-20-23(10-14)29-9-3-8-28-20/h6-7,10-12H,1-5,8-9,13H2 |
InChI Key |
IGRGWHAKEDRSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)C4=CC5=C(C=C4)OCCCO5)Cl |
Origin of Product |
United States |
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